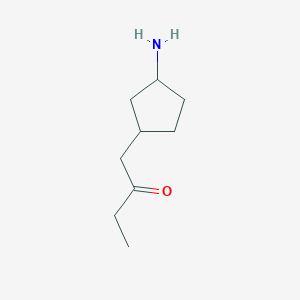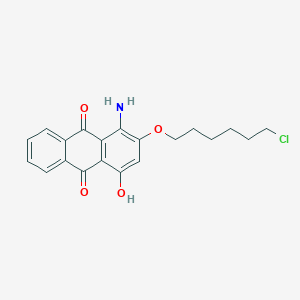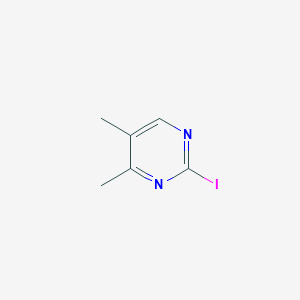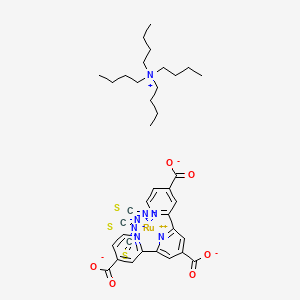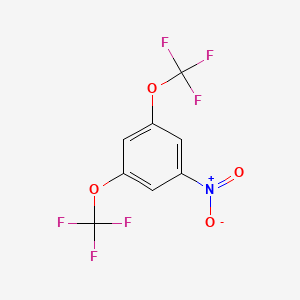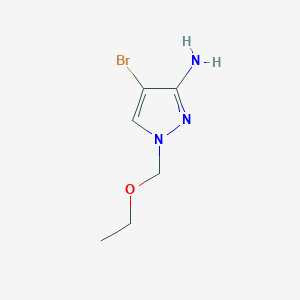![molecular formula C8H16N2 B13148688 cis-1-Methyloctahydropyrrolo[3,4-b]pyridine](/img/structure/B13148688.png)
cis-1-Methyloctahydropyrrolo[3,4-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
cis-1-Methyloctahydropyrrolo[3,4-b]pyridine is a bicyclic nitrogen-containing heterocyclic compound It is characterized by its unique structure, which includes a pyrrolo[3,4-b]pyridine core with a cis-1-methyl substituent
準備方法
The synthesis of cis-1-Methyloctahydropyrrolo[3,4-b]pyridine typically involves multiple steps. One common method includes the reduction of dimethyl 2,3-pyridinedicarboxylate to 2,3-dihydroxymethylpyridine using a reducing agent. This intermediate is then converted to 2,3-dihalomethylpyridine using halogenated sulfoxide. In the presence of an alkali metal salt of iodine as a catalyst, a cyclization reaction with benzyl amine yields 6-benzyl-pyrrolo[3,4-b]pyridine. Finally, hydrogenation of this intermediate produces this compound .
化学反応の分析
cis-1-Methyloctahydropyrrolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the methyl group.
Cyclization: The compound can undergo cyclization reactions to form more complex structures.
Common reagents used in these reactions include halogenated sulfoxides, alkali metal salts, and hydrogenation catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
cis-1-Methyloctahydropyrrolo[3,4-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing kinase inhibitors and other therapeutic agents.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
作用機序
The mechanism of action of cis-1-Methyloctahydropyrrolo[3,4-b]pyridine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it can act as an inhibitor of certain kinases by binding to their active sites. This binding can disrupt the kinase’s normal function, leading to downstream effects such as inhibition of cell proliferation or induction of apoptosis .
類似化合物との比較
cis-1-Methyloctahydropyrrolo[3,4-b]pyridine can be compared to other similar compounds, such as:
1H-Pyrrolo[3,2-c]pyridine: Another bicyclic nitrogen-containing heterocycle used in kinase inhibitor design.
1H-Pyrazolo[3,4-b]pyridine: Known for its applications in medicinal chemistry and its ability to inhibit various enzymes.
The uniqueness of this compound lies in its specific structural features and the cis-1-methyl substituent, which can influence its reactivity and binding properties.
特性
分子式 |
C8H16N2 |
|---|---|
分子量 |
140.23 g/mol |
IUPAC名 |
(4aR,7aR)-1-methyl-2,3,4,4a,5,6,7,7a-octahydropyrrolo[3,4-b]pyridine |
InChI |
InChI=1S/C8H16N2/c1-10-4-2-3-7-5-9-6-8(7)10/h7-9H,2-6H2,1H3/t7-,8+/m1/s1 |
InChIキー |
QVLUVOZDWSAEIP-SFYZADRCSA-N |
異性体SMILES |
CN1CCC[C@H]2[C@@H]1CNC2 |
正規SMILES |
CN1CCCC2C1CNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(5-((2,4-Dimethoxybenzyl)amino)-2,2-difluoro-[1,3]dioxolo[4,5-h][1,2,4]triazolo[1,5-c]quinazolin-8-yl)ethanol](/img/structure/B13148615.png)
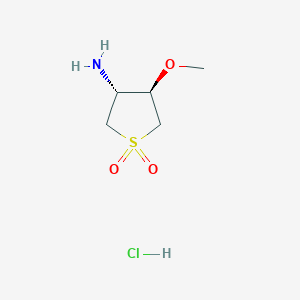

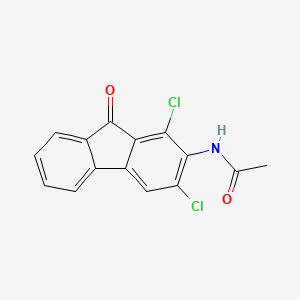
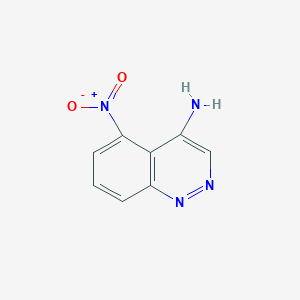
![6-Phenyl-4-[(prop-2-en-1-yl)sulfanyl]-1,3,5-triazin-2(1H)-one](/img/structure/B13148651.png)

